2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol 2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789508
InChI: InChI=1S/C12H19NO/c1-10(2)12(13-8-9-14)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol

CAS No.:

Cat. No.: VC17789508

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name 2-[(2-methyl-1-phenylpropyl)amino]ethanol
Standard InChI InChI=1S/C12H19NO/c1-10(2)12(13-8-9-14)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
Standard InChI Key WVLFCNVRTFNGMY-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=CC=CC=C1)NCCO

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol belongs to the class of phenylpropylamine derivatives. Its molecular formula is inferred as C₁₃H₂₁NO based on its reported molar mass of 205.30 g/mol. The compound comprises a phenyl group attached to a branched alkyl chain, an amino group, and a terminal hydroxyl group. Key structural attributes include:

PropertyValue/Description
Molecular FormulaC₁₃H₂₁NO
Molar Mass205.30 g/mol
Functional GroupsAmine, Alcohol
Chiral Centers2 (at C2 and C1 of propyl chain)
StereochemistryR/S configuration possible

The presence of chiral centers necessitates careful stereochemical control during synthesis, as enantiomers may exhibit divergent biological activities.

Synthesis and Optimization

Synthetic Methodologies

The compound is synthesized via nucleophilic substitution reactions between 2-methyl isophthalic acid derivatives and primary amines. A representative protocol involves:

  • Reactants: 2-Methyl isophthalic acid chloride and 2-amino-1-phenylpropane.

  • Solvent: Toluene or tetrahydrofuran (THF).

  • Conditions: Reflux at 80–110°C for 6–12 hours.

  • Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction and column chromatography.

Table 1: Synthesis Conditions and Yields

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene1101238
THF80689

The choice of solvent significantly impacts reaction efficiency, with THF favoring higher yields due to its polar aprotic nature, which stabilizes intermediates.

Molecular and Stereochemical Analysis

Stereochemical Implications

The compound’s two chiral centers (C1 and C2 of the propyl chain) give rise to four stereoisomers. Computational modeling suggests that the (R,R)-enantiomer exhibits optimal binding to beta-2 adrenergic receptors, which are critical for bronchodilation in asthma therapy.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance bands at 3300 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (N–H bend).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.2 (d, 3H, CH₃), δ 2.8 (m, 1H, CH–NH), δ 3.6 (t, 2H, CH₂OH).

    • ¹³C NMR: δ 22.1 (CH₃), δ 55.3 (CH–NH), δ 63.8 (CH₂OH).

Pharmacological Applications

Beta-Adrenergic Receptor Agonism

The compound’s primary mechanism involves binding to beta-2 adrenergic receptors, triggering cAMP-mediated relaxation of smooth muscle cells. This action underpins its potential in:

  • Asthma Management: Mimicking drugs like albuterol, it could alleviate bronchoconstriction.

  • Cardiovascular Support: Enhancing cardiac output via beta-1 receptor activation in the heart.

Table 2: Comparison with Established Beta-Agonists

CompoundReceptor SelectivityHalf-Life (h)Clinical Use
2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-olBeta-2 > Beta-14–6Preclinical research
AlbuterolBeta-23–4Asthma
IsoproterenolBeta-1 = Beta-21–2Cardiac arrest

The compound’s extended half-life suggests potential for once-daily dosing, a advantage over existing therapies.

Reactivity and Derivative Synthesis

Functional Group Transformations

  • Esterification: The hydroxyl group reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity for improved blood-brain barrier penetration.

  • Alkylation: The amine undergoes quaternization with methyl iodide, producing cationic species with altered receptor affinity.

  • Oxidation: Controlled oxidation converts the alcohol to a ketone, reducing polarity and modifying pharmacokinetics.

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to isolate the (R,R)-enantiomer.

  • In Vivo Efficacy Studies: Evaluating bronchodilatory effects in animal models of asthma.

  • Structure-Activity Relationships (SAR): Modifying the phenyl or alkyl groups to enhance receptor selectivity.

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